Benzoic acid, 4-(2,4-dimethylbenzoyl)-, methyl ester
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Overview
Description
Benzoic acid, 4-(2,4-dimethylbenzoyl)-, methyl ester: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoic acid moiety substituted with a 2,4-dimethylbenzoyl group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(2,4-dimethylbenzoyl)-, methyl ester can be achieved through several synthetic routes. One common method involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants to achieve the desired esterification.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
Chemistry: In chemistry, benzoic acid, 4-(2,4-dimethylbenzoyl)-, methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.
Medicine: Research into the medicinal properties of this compound includes its potential use as an anti-inflammatory or antimicrobial agent
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(2,4-dimethylbenzoyl)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may interact with enzymes or receptors in biological systems. The aromatic ring and substituents contribute to its binding affinity and specificity.
Comparison with Similar Compounds
- Benzoic acid, 2,4-dimethyl-, methyl ester
- Benzoic acid, 2,4-dimethoxy-, methyl ester
- Benzoic acid, 2,4-dichloro-, methyl ester
Comparison:
- Benzoic acid, 2,4-dimethyl-, methyl ester: Similar in structure but lacks the 2,4-dimethylbenzoyl group, resulting in different chemical properties and reactivity.
- Benzoic acid, 2,4-dimethoxy-, methyl ester: Contains methoxy groups instead of methyl groups, leading to variations in polarity and potential biological activity.
- Benzoic acid, 2,4-dichloro-, methyl ester: The presence of chlorine atoms alters the compound’s reactivity and potential applications, particularly in medicinal chemistry.
Uniqueness: Benzoic acid, 4-(2,4-dimethylbenzoyl)-, methyl ester is unique due to the presence of the 2,4-dimethylbenzoyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzoic acid derivatives and contributes to its specific applications in research and industry.
Properties
CAS No. |
649756-97-8 |
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Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
methyl 4-(2,4-dimethylbenzoyl)benzoate |
InChI |
InChI=1S/C17H16O3/c1-11-4-9-15(12(2)10-11)16(18)13-5-7-14(8-6-13)17(19)20-3/h4-10H,1-3H3 |
InChI Key |
MUGSYNAYJHUNKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC)C |
Origin of Product |
United States |
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